

Spectroscopic Profile of 4-(3,4-Difluorophenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(3,4-Difluorophenoxy)aniline

Cat. No.: B1329099

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(3,4-Difluorophenoxy)aniline**, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural characterization of **4-(3,4-Difluorophenoxy)aniline** is supported by a range of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and expected IR spectroscopy results.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **4-(3,4-Difluorophenoxy)aniline**.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.13	d	7.3	1H	Ar-H
7.05	t	7.7	1H	Ar-H
6.92-7.02	m	7.1	3H	Ar-H
6.84	d	8.8	1H	Ar-H
6.79	t	7.4	1H	Ar-H
3.79	s	-	3H	-NH ₂ (exchangeable)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
155.2	Ar-C
143.4	Ar-C
136.4	Ar-C
130.9	Ar-C
127.0	Ar-C
125.5	Ar-C
122.3	Ar-C
120.2	Ar-C
115.4	Ar-C
114.9	Ar-C
55.9	Ar-C (C-N)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and elemental composition.

Technique	Ionization Mode	$[M+H]^+$ (m/z)
ESI	Positive	214

Infrared (IR) Spectroscopy Data

While specific experimental IR data for **4-(3,4-Difluorophenoxy)aniline** is not readily available in public databases, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3400-3200	N-H (amine)	Symmetric & Asymmetric stretching
3100-3000	C-H (aromatic)	Stretching
1620-1580	C=C (aromatic)	Stretching
1520-1480	N-H (amine)	Bending
1250-1200	C-O-C (aryl ether)	Asymmetric stretching
1100-1000	C-F (aryl fluoride)	Stretching

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal

standard. For ^1H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ^{13}C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16).

Mass Spectrometry (MS)

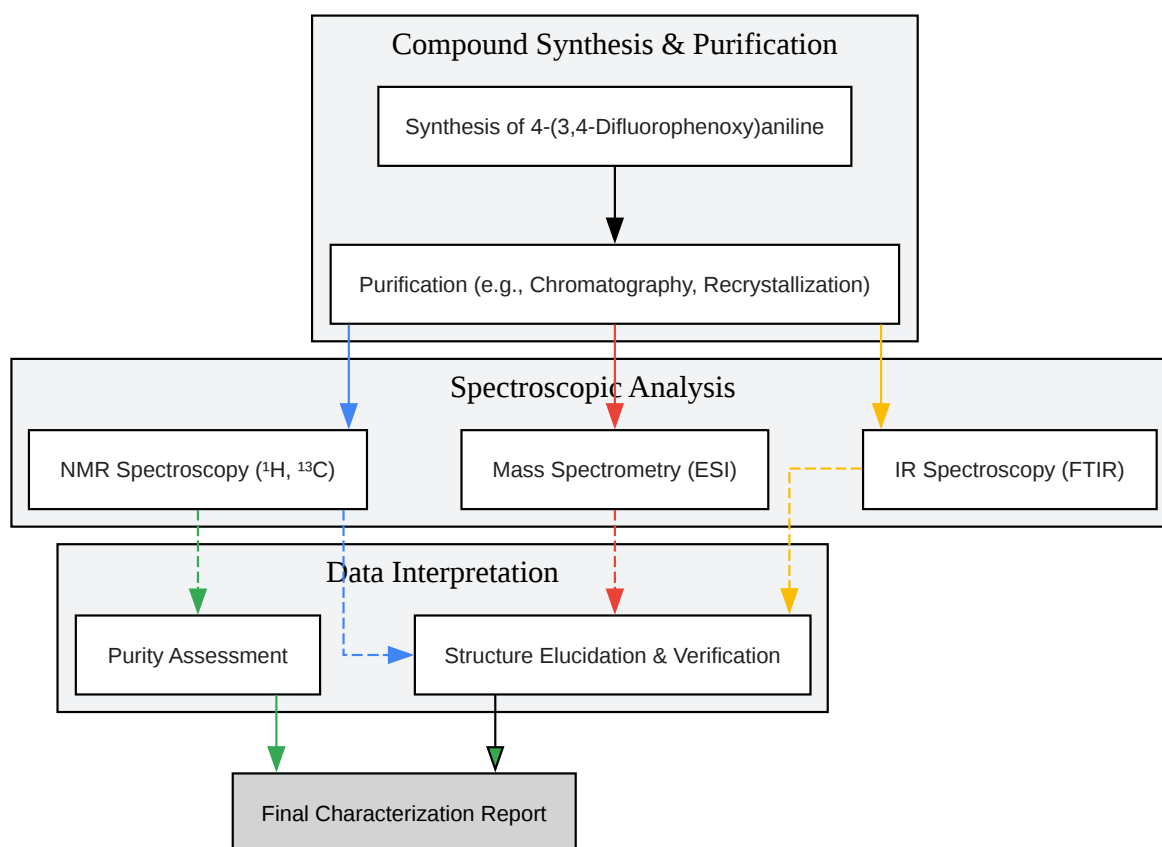
Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data was collected over a mass range that included the expected molecular ion.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer would be used to record the IR spectrum. The solid sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-(3,4-Difluorophenoxy)aniline**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-(3,4-Difluorophenoxy)aniline**.

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